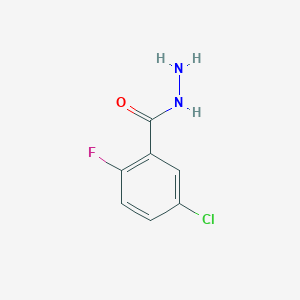

5-Chloro-2-fluorobenzohydrazide

Description

Contextualization within Benzohydrazide (B10538) Chemistry

Benzohydrazides are a class of organic compounds derived from benzoic acid and hydrazine (B178648). The core structure, benzoyl hydrazine, and its derivatives are extensively studied due to their wide-ranging biological activities and their utility as intermediates in the synthesis of various heterocyclic compounds. bhu.ac.innih.gov The presence of the hydrazide group (-CONHNH2) allows for a variety of chemical transformations, most notably the formation of hydrazones through condensation with aldehydes and ketones. wiley.com

The introduction of halogen substituents, such as chlorine and fluorine, onto the benzene (B151609) ring of the benzohydrazide scaffold can significantly influence the compound's physicochemical properties and biological activity. Halogens can alter factors like lipophilicity, electronic distribution, and metabolic stability, which in turn can enhance the pharmacological profile of the molecule. The specific placement of a chlorine atom at the 5-position and a fluorine atom at the 2-position of the benzoyl ring in 5-Chloro-2-fluorobenzohydrazide creates a unique electronic environment that is of interest to researchers.

Academic Significance and Research Scope

The academic significance of this compound lies in its potential as a pharmacophore or a key intermediate in the development of novel therapeutic agents. Benzohydrazide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. bhu.ac.inutar.edu.my Consequently, the synthesis and evaluation of new substituted benzohydrazides like this compound are active areas of research.

The research scope for this compound and its derivatives is broad, encompassing several key areas:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound and its derivatives is a primary focus. This often involves the reaction of a corresponding ester, such as methyl 5-chloro-2-fluorobenzoate, with hydrazine hydrate. Characterization of these new compounds is typically performed using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry to confirm their molecular structure.

Medicinal Chemistry: A significant portion of the research is dedicated to exploring the potential biological activities of this compound and its derivatives. This includes screening for antimicrobial (antibacterial and antifungal) and anticancer activities. The goal is to identify lead compounds that can be further optimized to develop new drugs.

Crystal Engineering and Structural Analysis: The study of the crystal structure of this compound and its derivatives provides valuable insights into their three-dimensional arrangement and intermolecular interactions. This information is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired properties.

While specific, in-depth research focused solely on this compound is still emerging, the broader investigation into halogenated benzohydrazides provides a strong foundation for its potential applications. The table below summarizes the key properties of its immediate precursor, 5-Chloro-2-fluorobenzoic acid, which is a commercially available starting material for the synthesis of this compound.

| Property | Value |

| Chemical Formula | C7H4ClFO2 |

| Molecular Weight | 174.56 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 152-157 °C |

| CAS Number | 394-30-9 |

The exploration of this compound and its derivatives is a promising avenue in chemical research, with the potential to contribute to the development of new and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-fluorobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVKIJZHORXKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 2 Fluorobenzohydrazide and Analogues

Established Synthetic Routes to the Core Structure

The synthesis of the core 5-chloro-2-fluorobenzohydrazide structure is primarily achieved through the hydrazinolysis of a corresponding carboxylic acid derivative. The most common and direct method involves the reaction of 5-chloro-2-fluorobenzoyl chloride with hydrazine (B178648) hydrate. This reaction proceeds via a nucleophilic acyl substitution where the highly reactive acyl chloride is attacked by the nucleophilic hydrazine. To manage the reactivity and improve yields, the reaction is often conducted at low temperatures, typically starting at 0–5°C, and in a suitable anhydrous solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF).

| Starting Material | Reagents | Key Conditions | Typical Yield | Reference |

| 5-Chloro-2-fluorobenzoyl chloride | Hydrazine hydrate | Anhydrous ethanol or THF, 0-25°C | 75-85% | |

| 5-Chloro-2-fluorobenzoic acid | 1. Esterification (e.g., SOCl₂/MeOH) 2. Hydrazine hydrate | 1. Reflux 2. Reflux | Moderate | nih.govmdpi.com |

| 2-Chloro-4-fluorobenzaldehyde | 1. Oxidizing agent (e.g., KMnO₄) 2. Hydrazine formation | 1. Acidic conditions, >80°C 2. Standard conditions | Lower efficiency | |

| This table presents a summary of established synthetic routes to the benzohydrazide (B10538) core structure. |

Derivatization Strategies for Structural Modification

The this compound core structure serves as a versatile building block for a wide array of structural modifications. The presence of the reactive hydrazide moiety allows for straightforward derivatization to generate extensive libraries of new compounds.

Acylhydrazone and Schiff Base Synthesis

A primary derivatization strategy is the condensation reaction of the hydrazide group with various aldehydes and ketones to form acylhydrazones and Schiff bases. researchgate.net This reaction is typically carried out by refluxing equimolar amounts of this compound and the chosen carbonyl compound in a solvent such as methanol (B129727) or ethanol. researchgate.netresearchgate.net The addition of an acid catalyst can facilitate the reaction. google.com This method is robust and allows for the introduction of a wide range of substituents, leading to diverse chemical structures. researchgate.netpublish.csiro.au The resulting N-acylhydrazones are important intermediates in organic synthesis and have been widely studied. ekb.eg The strategic placement of electron-withdrawing halogen atoms on the benzohydrazide ring enhances its reactivity in these condensation reactions. The formation of these derivatives can sometimes result in a mixture of cis/trans isomers around the C=N double bond. google.commdpi.com

Cyclization Reactions and Heterocycle Formation

The acylhydrazone derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds. For instance, Schiff bases formed from the hydrazide can undergo oxidative cyclization to yield heterocycles like 1,3,4-oxadiazoles. researchgate.net This transformation can be achieved using reagents such as iodine in the presence of a base. The core hydrazide structure is also a key intermediate for creating other heterocyclic systems, including triazoles and thiadiazoles. vulcanchem.com These cyclization reactions significantly expand the chemical space accessible from the initial this compound scaffold, providing pathways to complex molecular architectures. vulcanchem.comorganic-chemistry.org Electrophilic cyclization reactions, triggered by various reagents, represent a powerful strategy for constructing diverse cyclic compounds from appropriate precursors derived from the hydrazide. sioc-journal.cn

Metal Complexation and Coordination Chemistry

The hydrazide moiety and its acylhydrazone derivatives possess donor atoms (nitrogen and oxygen) that can effectively chelate with metal ions, leading to the formation of stable metal complexes. rsc.org The coordination chemistry of these ligands has been explored with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and iron(II). acs.orgjournalcsij.comjocpr.com The synthesis of these complexes is typically achieved by reacting the hydrazone ligand with a metal salt in a suitable solvent. jocpr.com The resulting metal complexes often exhibit distinct geometries, such as octahedral or square-pyramidal, depending on the metal ion and the ligand structure. researchgate.netopenstax.org This coordination ability opens avenues for the development of new materials and catalysts.

| Derivative Type | Reaction | Reactants | Product Class | Reference |

| Acylhydrazone/Schiff Base | Condensation | Aldehydes or Ketones | Acylhydrazones/Schiff Bases | researchgate.netnih.gov |

| Heterocycle | Cyclization | Acylhydrazone derivatives | Oxadiazoles, Triazoles, etc. | researchgate.netgoogle.com |

| Metal Complex | Complexation | Hydrazone ligand + Metal salt | Coordination Complexes | acs.orgjocpr.com |

| This table outlines the main derivatization strategies for modifying the this compound structure. |

Elucidation of Reaction Mechanisms for Synthetic Transformations

Understanding the reaction mechanisms is crucial for controlling the synthesis and derivatization of this compound. The formation of the core hydrazide from an acyl chloride is a classic example of nucleophilic acyl substitution, where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride.

The subsequent formation of acylhydrazones from the hydrazide and an aldehyde or ketone proceeds through a condensation mechanism. This involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. This intermediate then dehydrates, often under acidic or thermal conditions, to form the stable C=N double bond characteristic of the acylhydrazone. google.com

The cyclization of acylhydrazones into heterocycles like 1,3,4-oxadiazoles involves an intramolecular cyclization followed by an oxidation/elimination step to form the aromatic heterocyclic ring. For example, in the presence of iodine, the hydrazone is believed to undergo oxidative cyclization. researchgate.net More complex transformations, such as the aza-Prins cyclization, involve the formation of an iminium intermediate which then undergoes an intramolecular attack by an alkene to form a new ring system. nii.ac.jp

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound and its derivatives is essential for practical applications. For the synthesis of the core hydrazide, the acyl chloride route generally provides higher yields and purity compared to the aldehyde condensation method. However, this route requires strict moisture control to prevent hydrolysis of the reactive acyl chloride.

Several strategies can be employed to enhance synthetic outcomes. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, has been shown to accelerate the hydrazinolysis reaction, leading to shorter reaction times and improved yields. For purification, recrystallization from a suitable solvent system, like ethanol/water, is a common and effective method. google.com

In recent years, advanced methodologies like continuous flow synthesis and high-throughput experimentation (HTE) are being adopted for reaction optimization. nih.gov Continuous flow systems in microreactors allow for precise control over reaction parameters like temperature and stoichiometry, which can lead to improved yields and purity. HTE platforms, often coupled with machine learning algorithms, enable the rapid screening of a wide range of reaction conditions to identify the optimal parameters for yield, purity, and other objectives with minimal human intervention. semanticscholar.org

Spectroscopic and Structural Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 5-Chloro-2-fluorobenzohydrazide, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region would show distinct signals for the three protons on the substituted benzene (B151609) ring. The chemical shifts and coupling patterns (spin-spin splitting) would be influenced by the adjacent fluorine, chlorine, and carbonyl hydrazide groups. The protons of the hydrazide group (-CONHNH₂) would appear as distinct signals, often broad, whose chemical shift can be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are expected: one for the carbonyl carbon and six for the carbons of the aromatic ring. The position of these signals, particularly for the aromatic carbons, is significantly affected by the electronegativity and position of the fluorine and chlorine substituents. The carbon directly bonded to fluorine would exhibit a large coupling constant (¹JCF), providing definitive evidence for its position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Aromatic H | 7.0 - 8.0 | Complex splitting patterns due to H-H and H-F coupling. |

| -NH- | 9.0 - 10.0 | Typically a broad singlet, chemical shift is solvent dependent. |

| -NH₂ | 4.0 - 5.0 | Typically a broad singlet, chemical shift is solvent dependent. |

| ¹³C NMR | ||

| Carbonyl (C=O) | 160 - 170 | |

| Aromatic C-F | 155 - 165 (d, ¹JCF ≈ 250 Hz) | Large doublet splitting due to coupling with ¹⁹F. |

| Aromatic C-Cl | 130 - 140 | |

| Aromatic C-H | 115 - 135 | |

| Aromatic C-C=O | 120 - 130 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency, corresponding to the energy of its specific vibrational modes (e.g., stretching, bending).

For this compound, key vibrational bands would confirm the presence of the hydrazide and substituted phenyl moieties. The N-H stretching vibrations of the -NH and -NH₂ groups typically appear as sharp or broad bands in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching vibration is a strong, sharp absorption, usually found around 1640-1680 cm⁻¹. The C-F and C-Cl stretching vibrations would be observed in the fingerprint region, typically between 1000-1400 cm⁻¹ and 600-800 cm⁻¹, respectively. Aromatic C=C and C-H vibrations would also be present.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Amine/Amide | N-H Stretch | 3200 - 3400 | Medium-Strong |

| Amide I | C=O Stretch | 1640 - 1680 | Strong |

| Amide II | N-H Bend | 1510 - 1570 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic Ring | C-H Bend | 750 - 900 | Strong |

| Haloalkane | C-F Stretch | 1000 - 1400 | Strong |

| Haloalkane | C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₇H₆ClFN₂O), the high-resolution mass spectrum would provide an exact mass that confirms its elemental composition. The nominal molecular weight is approximately 188.59 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), there will be two main peaks: the molecular ion peak (M⁺) and an (M+2)⁺ peak that is about one-third the intensity of the M⁺ peak. Common fragmentation pathways for benzohydrazides include the cleavage of the N-N bond and the loss of the entire hydrazide group.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions between energy levels. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are due to π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group. The exact position (λmax) and intensity of these bands are influenced by the substituents on the aromatic ring.

Single Crystal X-ray Diffraction Studies for Molecular Geometry

While spectroscopic methods elucidate the chemical connectivity, single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and its packing in the crystal lattice.

A successful crystallographic study of this compound would yield a detailed structural model. Key findings would include the planarity of the benzoyl moiety, the specific conformation of the hydrazide group, and the establishment of intermolecular interactions. Hydrogen bonding, particularly involving the N-H and C=O groups of the hydrazide function, is expected to play a significant role in the crystal packing, often leading to the formation of extended one-, two-, or three-dimensional networks. For related benzohydrazide (B10538) structures, such hydrogen bonding is a common and dominant feature in the solid state.

Table 3: Crystallographic Parameters Determined by Single Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (in Ångströms). |

| Bond Angles | Angles formed by three covalently bonded atoms (in degrees). |

| Torsion Angles | Dihedral angles that describe the conformation around a chemical bond (in degrees). |

| Intermolecular Interactions | Identification and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

Purity Assessment and Stability Analysis Methodologies

Ensuring the purity and stability of a chemical compound is critical for its use in further research. High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile compounds like this compound. Using a suitable column and mobile phase, HPLC can separate the target compound from starting materials, by-products, and degradation products. A purity level is typically determined by measuring the relative area of the main peak in the chromatogram, often using a UV detector set to an absorption maximum of the compound.

Stability analysis involves subjecting the compound to various conditions (e.g., heat, humidity, light) over time and monitoring for degradation. HPLC is the primary tool for this analysis, as it can quantify the decrease in the parent compound and the emergence of degradation products. The identity of these degradation products can often be determined by coupling the HPLC system to a mass spectrometer (LC-MS).

Advanced Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ijesit.com Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) is frequently employed to optimize the molecular geometry and predict vibrational frequencies of related heterocyclic compounds. ijesit.com Such studies on hydrazone derivatives, like (E)-N'-(2-chlorobenzylidene)-4-fluorobenzohydrazide, allow for the calculation of structural parameters including bond lengths and angles. researchgate.net

The theoretical vibrational wavenumbers obtained from DFT calculations are often compared with experimental data from FT-IR and FT-Raman spectroscopy. This comparison helps in the definitive assignment of vibrational modes to specific functional groups within the molecule. researchgate.netnih.gov For 5-Chloro-2-fluorobenzohydrazide, DFT would elucidate how the chloro and fluoro substituents on the phenyl ring influence the electron density distribution and the geometry of the hydrazide moiety.

Table 1: Representative Theoretical Structural Parameters for Hydrazide Derivatives

| Parameter | Typical Calculated Value (Å or °) | Method |

|---|---|---|

| C=O Bond Length | ~1.25 Å | DFT/B3LYP |

| N-N Bond Length | ~1.38 Å | DFT/B3LYP |

| C-Cl Bond Length | ~1.75 Å | DFT/B3LYP |

| C-F Bond Length | ~1.35 Å | DFT/B3LYP |

| C-N-N Bond Angle | ~118° | DFT/B3LYP |

Note: This table contains representative values based on studies of similar structures and is for illustrative purposes.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. ajchem-a.comnih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a key descriptor of molecular stability; a smaller gap suggests that the molecule is more reactive and can be more easily polarized, facilitating intramolecular charge transfer. ijesit.comnih.gov

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. dergipark.org.trajchem-a.com These descriptors include ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). A lower hardness value (η) corresponds to higher reactivity.

Table 2: Calculated Quantum Chemical Descriptors for a Representative Chloro-Fluoro Aromatic Compound

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 |

| LUMO Energy | ELUMO | - | -1.15 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.70 |

| Ionization Potential | I | -EHOMO | 6.85 |

| Electron Affinity | A | -ELUMO | 1.15 |

| Chemical Hardness | η | (I - A) / 2 | 2.85 |

| Electrophilicity Index | ω | μ² / 2η | 2.63 |

| Chemical Potential | μ | -(I + A) / 2 | -4.00 |

Note: Values are hypothetical, based on data for structurally similar compounds like 5-chlorouracil (B11105) and fluorinated benzohydrazide (B10538) derivatives for illustrative purposes. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map displays different potential values in a color-coded scheme.

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net For this compound, these regions would be concentrated around the electronegative carbonyl oxygen and the nitrogen atoms of the hydrazide group. Conversely, areas of positive electrostatic potential (colored blue) are electron-deficient and represent favorable sites for nucleophilic attack. researchgate.net These positive regions are generally found around the hydrogen atoms, particularly the amine (N-H) protons. researchgate.net The MEP analysis provides a clear visual guide to the molecule's reactivity and its potential non-covalent interactions, such as hydrogen bonding. ajchem-a.com

Theoretical calculations are widely used to predict the Non-linear Optical (NLO) properties of organic molecules. Compounds with significant NLO response are of interest for applications in optoelectronics and photonics. tandfonline.com The key parameter for second-order NLO activity is the first-order hyperpolarizability (β). ijesit.com DFT calculations at levels like B3LYP/6-311++G(d,p) are employed to compute this value. ijesit.com

Molecules possessing donor-acceptor groups connected by a π-conjugated system often exhibit enhanced NLO properties due to efficient intramolecular charge transfer. researchgate.net For this compound, the phenyl ring acts as the π-bridge, while the electron-withdrawing chloro and fluoro groups and the hydrazide moiety influence the charge distribution. The calculated β value is often compared with that of a standard NLO material, such as urea, to evaluate its potential. researchgate.netresearchgate.net Studies on similar hydrazone derivatives have shown that they can possess first-order hyperpolarizability values many times greater than that of urea, indicating significant NLO potential. researchgate.net

Table 3: Theoretical NLO Properties of a Representative Hydrazone Derivative

| Compound | Method | First Hyperpolarizability (β₀) (esu) | Comparison to Urea |

|---|---|---|---|

| (E)-N'-(2-chlorobenzylidene)-4-fluorobenzohydrazide | DFT/B3LYP | 23.73 × 10⁻³⁰ | ~64 times larger |

Source: Data from a study on a similar compound to illustrate potential NLO properties. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for understanding how a molecule like this compound might interact with biological systems at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. heteroletters.org This technique is fundamental in drug discovery for predicting the potential biological activity of a compound. The binding affinity is usually expressed as a docking score in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.

For hydrazide derivatives, molecular docking studies have been performed against various biological targets. For instance, a compound structurally similar to this compound, (3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide), was investigated as a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. acs.org Docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. acs.org Similarly, this compound could be docked into the active sites of targets like DNA gyrase or human dihydroorotate (B8406146) dehydrogenase to assess its potential as an antibacterial or anticancer agent, respectively. nih.govheteroletters.org

Table 4: Illustrative Molecular Docking Results for a Hydrazide Ligand

| Protein Target (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Lysine-Specific Demethylase 1 (LSD1) | Hydrazide Derivative | -9.7 | GLU559, HIS564, TYR761 |

| Dihydroorotate Dehydrogenase (hDHODH) | Hydrazide Derivative | -8.5 | ARG136, TYR356, LEU68 |

Note: This table presents illustrative data based on docking studies of similar compounds to demonstrate the type of information obtained. nih.govacs.org

Exploration of Biological Activities and Mechanistic Insights Preclinical Focus

Antimicrobial Research Applications

Derivatives of 5-Chloro-2-fluorobenzohydrazide have demonstrated notable antimicrobial properties in laboratory settings. Research has focused on creating novel aroylhydrazones and evaluating their efficacy against a range of pathogenic bacteria and fungi.

The antibacterial potential of aroylhydrazones derived from 2-fluorobenzohydrazide (B1295203) has been investigated against both Gram-positive and Gram-negative bacteria. One extensively studied derivative, N′-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide, has shown effective antibacterial activity. Studies indicate this activity is significant against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative strains like Escherichia coli and Pseudomonas fluorescence. researchgate.net

The presence of halogen substituents, such as the chloro and fluoro groups inherent to the this compound structure, is considered crucial for the observed antibacterial effects. The minimum inhibitory concentration (MIC) values from these studies highlight the potency of such derivatives.

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| Bacillus subtilis | Gram-positive | 0.82 | researchgate.net |

| Staphylococcus aureus | Gram-positive | 2.5 | researchgate.net |

| Escherichia coli | Gram-negative | 1.7 | researchgate.net |

| Pseudomonas fluorescence | Gram-negative | 15.2 | researchgate.net |

In addition to antibacterial properties, research has confirmed the antifungal activity of this compound derivatives. Aroylhydrazones synthesized from this parent compound have been tested against various fungal species. Specifically, N′-(2-chloro-5-nitrobenzylidene)-2-fluorobenzohydrazide was evaluated for its activity against Candida albicans and Aspergillus niger. researchgate.net

| Fungal Species | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Candida albicans | 37.5 | researchgate.net |

The precise antimicrobial mechanism of action for this compound derivatives is an area of active investigation. However, structure-activity relationship (SAR) studies provide significant clues. Research indicates that the presence of electron-withdrawing groups on the aroylhydrazone structure, such as the chloro, fluoro, and nitro moieties, enhances antimicrobial activities. researchgate.net The high electronegativity of the fluorine atom, a key feature of the parent compound, is thought to contribute significantly to the biological effect. While not directly studied for this compound derivatives, mechanisms for other antimicrobial agents involving the disruption of the microbial plasma membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis are considered plausible pathways for this class of compounds.

Antineoplastic and Apoptosis Induction Studies

The structural motif of this compound is also being leveraged in the design of novel antineoplastic agents. Preclinical studies on its derivatives, particularly aroylhydrazones and their metal complexes, show promising cytotoxic effects against various cancer cell lines and offer insights into the molecular mechanisms of cell death.

Aroylhydrazones, as a chemical class, have demonstrated significant cytotoxic effects in preclinical cancer research. While data on a single, specific derivative of this compound is limited, studies on various related aroylhydrazones underscore the potential of this structural class. These compounds have shown efficacy against a diverse panel of human cancer cell lines. For instance, different aroylhydrazone derivatives have exhibited potent growth-inhibitory effects against cell lines from ovarian cancer, lung carcinoma, cervical cancer, and breast adenocarcinoma. nih.govrsc.orgmostwiedzy.pl

| Derivative Class | Cancer Cell Line | Key Finding | Reference |

|---|---|---|---|

| Lipophilic aroylhydrazone chelator (HNTMB) | SKOV-3 (Ovarian) | High cytotoxicity (IC50 200-400 nM) | nih.gov |

| Arene Ru(II) aroylhydrazone complex | A549 (Lung) | IC50 of 6.8 μM (more potent than cisplatin) | rsc.org |

| Arene Ru(II) aroylhydrazone complex | HeLa (Cervical) | IC50 of 11.6 μM (more potent than cisplatin) | rsc.org |

| Benzenesulfonamide-aroylhydrazone conjugate | MCF-7 (Breast) | Significant activity with high selectivity (IC50 = 4 μM) | mostwiedzy.pl |

A significant focus of antineoplastic research is the ability of a compound to induce programmed cell death, or apoptosis, in cancer cells. Studies on various aroylhydrazone derivatives have revealed multiple mechanisms through which they can trigger this process.

One key mechanism involves the induction of DNA damage, which can activate cell death signaling cascades such as the ATM-CHK2-p53 pathway. nih.gov This can lead to cell cycle arrest, often in the S or G2/M phase, preventing cancer cell proliferation. mostwiedzy.plnih.gov

Furthermore, aroylhydrazones have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. nih.govmostwiedzy.pl Evidence for the intrinsic pathway includes:

Increased Reactive Oxygen Species (ROS): Some derivatives trigger apoptosis by elevating intracellular ROS levels. rsc.orgacs.org

Mitochondrial Dysfunction: This is characterized by a decrease in the mitochondrial membrane potential (MMP). rsc.orgacs.org

Modulation of Bcl-2 Family Proteins: A shift in the balance of pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2) proteins is often observed, favoring cell death. nih.gov

Caspase Activation: The activation of initiator caspases (like caspase-9) and executioner caspases (like caspases-3 and -7) is a hallmark of this pathway. nih.gov

Activation of the extrinsic pathway has also been noted, involving the activation of caspase-8. nih.gov Ultimately, these pathways converge on the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell. nih.gov These mechanistic insights suggest that derivatives of this compound are promising candidates for the development of new anticancer agents that function by inducing apoptosis.

Enzyme Inhibition and Receptor Modulation Studies

The interaction of this compound and its derivatives with various enzymes and receptors has been a subject of investigation, revealing a potential for therapeutic intervention in several disease pathways.

Kinase Inhibition (e.g., Aurora Kinase, Factor XIa)

The hydrazide moiety is a key structural feature in many kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.

Aurora Kinase: Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. bellbrooklabs.compsu.edu While direct, peer-reviewed studies detailing the inhibitory activity of this compound against Aurora kinases are not prevalent in the current literature, its chemical structure is recognized as relevant to this target class. Commercial suppliers have categorized this compound as a potential Aurora Kinase inhibitor, suggesting its use in screening libraries for this purpose. ambeed.com The development of potent and selective Aurora kinase inhibitors, such as the pan-Aurora inhibitor AMG900 or the Aurora B-selective inhibitor Barasertib, highlights the chemical diversity being explored to target these enzymes. mdpi.com

Factor XIa (FXIa): Factor XIa is a serine protease that plays a key role in the intrinsic pathway of the blood coagulation cascade. Its inhibition is a promising strategy for developing anticoagulants with a potentially lower risk of bleeding complications compared to traditional therapies. nih.govnih.gov A wide range of small-molecule FXIa inhibitors (SMFIs) have been developed, with several entering clinical trials. nih.govnih.gov Patent literature for FXIa inhibitors covers a vast chemical space, including complex heterocyclic structures. kisti.re.kr While this compound itself is not explicitly highlighted as a leading clinical candidate, its core structure is relevant to the broader class of compounds investigated for serine protease inhibition.

Other Enzyme and Receptor Interaction Studies

The benzohydrazide (B10538) scaffold is versatile and has been incorporated into inhibitors for various other enzymes.

α-Glucosidase and Urease: In a study of hydrazone derivatives of 4-dimethylaminobenzohydrazide, compounds showed varying degrees of inhibition against α-glucosidase and urease, with some derivatives being more potent than the standard drugs acarbose (B1664774) and thiourea, respectively. researchgate.net

5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH): A series of fluorobenzimidazole derivatives were synthesized and found to be dual inhibitors of 5-LOX and sEH, enzymes involved in inflammatory pathways. nih.gov Compound 4g in the study showed an IC₅₀ value of 0.9 µM against 5-LOX, while compound 4k had an IC₅₀ of 0.7 µM against sEH. nih.gov

These findings for related structures suggest that the this compound scaffold could be a valuable starting point for designing inhibitors against a wider range of enzymatic targets.

Antioxidant Properties and Free Radical Scavenging Mechanisms

Hydrazide and hydrazone derivatives are known to possess antioxidant properties, which are often attributed to their ability to donate a hydrogen atom and stabilize free radicals. The investigation into the antioxidant potential of compounds related to this compound provides insight into its likely activity.

Derivatives of fluorobenzohydrazide have been evaluated for their in vitro free radical scavenging activity against various free radicals. The mechanism often involves the hydrogen atom transfer (HAT) model, where the N-H proton of the hydrazone moiety is donated to a free radical. The resulting radical is stabilized by delocalization over the aromatic ring and the carbonyl group.

Anti-inflammatory Response Investigations

The anti-inflammatory potential of hydrazide derivatives is an active area of research. Several studies on compounds with high structural similarity to this compound have demonstrated significant anti-inflammatory effects in preclinical models.

A study involving isatin (B1672199) derivatives condensed with 2-hydroxybenzohydrazide (B147611) revealed that compounds with a chloro substitution at the R₁ = 5-Cl position exhibited potent anti-inflammatory activity. nih.gov Specifically, the compound 2-Hydroxy-N′-(5-chloro-2-oxoindolin-3-ylidene)benzohydrazide (VIIc) produced a 65% reduction in paw edema in the carrageenan-induced rat paw edema model, an effect comparable to the standard drug indomethacin (B1671933). nih.gov Another closely related isatin derivative, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide , also showed significant anti-inflammatory effects in the same model. bjournal.org

Furthermore, a database entry for N'-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-4-fluorobenzohydrazide , a direct derivative, points to pharmacological screening for anti-inflammatory activity. helsinki.fi Similarly, fluorobenzimidazole derivatives have shown potent in vivo anti-inflammatory activity, with some compounds achieving over 67% inhibition of edema in the rat paw edema assay. nih.gov These findings strongly suggest that the 5-chloro-2-fluoro substitution pattern on a benzohydrazide core is compatible with significant anti-inflammatory action.

| Compound | Animal Model | Dose | % Inhibition of Edema | Reference |

|---|---|---|---|---|

| 2-Hydroxy-N′-(5-chloro-2-oxoindolin-3-ylidene)benzohydrazide (VIIc) | Carrageenan-induced paw edema (Rat) | 100 mg/kg | 65% | nih.gov |

| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide | Carrageenan-induced paw edema (Mice) | 1.0 - 5.0 mg/kg | Significant reduction | bjournal.org |

| Fluorobenzimidazole derivative (4g) | Carrageenan-induced paw edema (Rat) | 100 mg/kg | 67.39% | nih.gov |

Other Biological Activities

Photosynthetic Electron Transport Inhibition

The hydrazide moiety is also found in compounds that can interfere with biological processes in plants. A study investigating the herbicidal activity of new hydrazide derivatives tested their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. mdpi.com The results showed that several of the synthesized hydrazide compounds had a strong inhibitory effect on photosynthesis. mdpi.com Electron paramagnetic resonance (EPR) spectroscopy revealed that the active compounds interfered with intermediates on the donor side of photosystem II (PSII). mdpi.com This mode of action is distinct from common commercial herbicides like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), which inhibit the acceptor side of PSII. nih.govucdavis.edu While this compound was not specifically tested, these findings indicate that the general class of hydrazide derivatives has the potential to act as inhibitors of the photosynthetic electron transport chain.

Anti-ulcer Mechanisms in animal models

The potential gastroprotective and anti-ulcer activity of new chemical entities is often evaluated in various preclinical animal models. These models are designed to induce gastric lesions through different mechanisms, allowing for a comprehensive assessment of a compound's therapeutic potential. researchgate.netdoaj.org

Commonly used models include:

Ethanol-induced Ulcers: This model is widely used because it rapidly produces acute gastric lesions similar to those seen in humans and involves the generation of reactive oxygen species. doaj.orgnih.gov

Indomethacin-induced Ulcers: As a non-steroidal anti-inflammatory drug (NSAID), indomethacin induces ulcers primarily by inhibiting prostaglandin (B15479496) synthesis, which is crucial for mucosal defense. nih.gov

Pylorus Ligation-induced Ulcers: This model involves the surgical ligation of the pyloric sphincter, leading to an accumulation of gastric acid and pepsin, which causes ulceration. It is useful for assessing antisecretory activity. banglajol.info

Cold-Restraint Stress-induced Ulcers: This model mimics the effects of physiological stress, which can lead to gastric lesions through both central and peripheral mechanisms. nih.gov

The evaluation of anti-ulcer activity in these models typically involves measuring the ulcer index (a score of lesion severity), gastric juice volume, pH, and total acidity. banglajol.info Mechanistic studies often assess biomarkers of oxidative stress (e.g., malondialdehyde, MDA), inflammation (e.g., myeloperoxidase, MPO; cytokines like IL-8 and TNF-α), and cytoprotective factors (e.g., nitric oxide, NO; prostaglandin E₂, PGE₂). nih.gov Although no studies are available that specifically test this compound in these anti-ulcer models, its demonstrated anti-inflammatory and antioxidant potential in related compounds suggests it could show protective effects.

Structure Activity Relationship Sar and Pharmacophore Development

Impact of Halogenation and Substituent Effects on Biological Activity

The presence and position of halogen atoms on the benzohydrazide (B10538) scaffold are critical determinants of biological efficacy. The electron-withdrawing nature of chlorine and fluorine in 5-Chloro-2-fluorobenzohydrazide significantly influences its chemical reactivity and biological interactions.

Research on various hydrazone derivatives has consistently shown that halogen substitutions, such as chloro and fluoro groups, can enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, studies on aromatic acylhydrazones revealed that bromine and chlorine were well-tolerated on the phenyl rings, contributing to antifungal activity. nih.gov In one study, dinuclear copper(II) complexes of halogen-substituted 2-hydroxybenzylidene benzohydrazides demonstrated anti-proliferative effects, with the fluorine-substituted compound exhibiting the highest cytotoxicity against HeLa cells. rsc.org

| Compound Series | Substituent(s) | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Hydrazone Derivatives | Chloro and Fluoro groups | Enhanced antibacterial and antifungal properties. | |

| Aromatic Acylhydrazones | Chlorine, Bromine | Tolerated on phenyl rings and contributed to antifungal activity. | nih.gov |

| Isatin-Hydrazide Derivatives | Chloro and Fluoro groups | Decreased cytotoxic activity against MCF-7 cells compared to unsubstituted compound. | nih.gov |

| Benzothiazole-hydrazones | Chloro, Fluoro, Bromo, Nitro | Improved antimicrobial effects. | researchgate.net |

| 1,3,4-Oxadiazol-2-one Inhibitors | CF3 group | Showed a clear preference over Cl or F for increased potency. | ucl.ac.uk |

Role of Hydrazide Moiety in Ligand-Target Interactions

The hydrazide group (-CONHNH2) and its derivative, the hydrazone moiety (-(C=O)NHN=CH), form the backbone of these compounds and are fundamental to their biological activity. mdpi.com This functional group is not merely a linker but an active participant in ligand-target binding.

A key function of the hydrazide moiety is its ability to act as a hydrogen bond donor. rsc.org This is crucial for forming stable interactions within the binding pockets of target proteins and enzymes. rsc.orgias.ac.in The nitrogen atoms of the hydrazone group can form strong intermolecular hydrogen bonds, anchoring the ligand to its receptor. ias.ac.in Furthermore, the hydrazide-hydrazone motif is associated with higher metabolic stability compared to simple amide bonds, which is a desirable property in drug design. mdpi.com

In the design of bifunctional peptides, the hydrazide linker has been employed to connect different pharmacophores. Studies have shown that while the linker's primary role is to hold the pharmacophores in a specific orientation, it also contributes to creating favorable conformations for receptor binding. nih.govnih.gov However, the size and nature of modifications to the hydrazide moiety are critical. Research on brevenal (B10860830) hydrazide derivatives indicated that only small alterations were tolerated without a significant loss of affinity for the target receptor, underscoring the specialized role of this moiety in the binding interaction. researchgate.net

| Key Role/Property | Description | Reference |

|---|---|---|

| Hydrogen Bond Donor | The amide and amine protons can form crucial hydrogen bonds with receptor sites, anchoring the molecule. | rsc.orgias.ac.in |

| Important Pharmacophoric Fragment | The hydrazide-hydrazone moiety is recognized as essential for a wide range of biological activities, including anticancer and antimicrobial effects. | mdpi.com |

| Conformational Influence | In chimeric molecules, the hydrazide linker helps to induce favorable topographical changes for binding to multiple receptors. | nih.govnih.gov |

| Metabolic Stability | Offers greater resistance to protease degradation compared to simple amide bonds. | mdpi.com |

Development of SAR Models for Optimized Biological Profiles

The systematic study of how structural modifications affect biological activity has led to the development of sophisticated Structure-Activity Relationship (SAR) and pharmacophore models. These computational tools are essential for optimizing lead compounds and designing new derivatives with enhanced potency and selectivity.

One approach involves creating three-dimensional quantitative structure-activity relationship (3D-QSAR) models. For a series of quinoline-based benzohydrazide Schiff bases, a 3D-QSAR model was developed to identify the key pharmacophoric features responsible for α-glucosidase inhibition. nih.gov This model, validated by its strong correlation coefficient (R² = 0.96) and cross-correlation coefficient (Q² = 0.92), provides a predictive framework for designing more potent inhibitors. nih.gov

Pharmacophore modeling is another powerful technique used to distill the essential structural features required for biological activity. For hydrazone analogs targeting DNA gyrase, pharmacophore models were generated to identify the active fragments responsible for antibacterial action. ias.ac.indntb.gov.ua These models typically define the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. ias.ac.in Such models can then be used to virtually screen large compound libraries to identify new potential hits. nih.gov

Structure-based drug design (SBDD) combines experimental structural data (e.g., from X-ray crystallography) with computational modeling to guide drug development. An SBDD program starting from a crystallographic fragment screening hit was successfully used to optimize potent inhibitors, demonstrating the power of integrating structural biology with medicinal chemistry. ucl.ac.uk These computational studies, including molecular docking and molecular dynamics (MD) simulations, provide insights into the binding modes and free energies of ligands, helping to rationalize the observed biological activities and guide further synthetic modifications for improved therapeutic profiles. nih.gov

| Modeling Technique | Application Example | Key Outcome | Reference |

|---|---|---|---|

| 3D-QSAR | Quinoline-based benzohydrazide Schiff bases for α-glucosidase inhibition. | Generated a predictive model (R²=0.96, Q²=0.92) to identify key features for activity. | nih.gov |

| Pharmacophore Modeling | Hydrazone analogs as DNA gyrase inhibitors. | Identified active fragments and essential structural features for antibacterial activity. | ias.ac.indntb.gov.ua |

| Structure-Based Drug Design (SBDD) | Optimization of a crystallographic fragment hit into a potent inhibitor. | Led to the development of optimized compounds with improved potency. | ucl.ac.uk |

| Molecular Docking & MD Simulations | 4-aminoquinoline-benzohydrazide hybrids as antibacterial agents. | Investigated binding modes and favorable binding free energy, explaining the mechanism of action. | nih.gov |

Applications in Chemical Biology and Material Science

Utilization as Chemical Probes in Biochemical Assays

While direct research on 5-Chloro-2-fluorobenzohydrazide as a biochemical probe is limited, the broader class of halogenated benzohydrazides has demonstrated significant potential in this area. These molecules serve as versatile scaffolds for designing probes to investigate biological processes and screen for potential therapeutic agents.

Detailed Research Findings:

Structurally related compounds are employed as fluorescent probes for identifying enzyme inhibitors. For instance, derivatives like 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide and 2-chloro-4-fluorobenzohydrazide (B180236) are utilized in fluorescence-based assays to screen for inhibitors of critical enzymes such as caspase-3 and matrix metalloproteinases. smolecule.com The hydrazide moiety provides a reactive handle for linking to other molecules or for participating in complexation, while the halogenated benzene (B151609) ring influences the molecule's electronic properties and binding interactions.

Other related compounds have also found utility as probes in biochemical research:

N'-(2-chloroacetyl)-4-fluorobenzohydrazide has been identified as a potential biochemical probe for applications in proteomics. smolecule.com

2-Bromo-5-fluorobenzohydrazide also functions as a probe in biochemical assays designed for studying enzyme activities. evitachem.com

The underlying principle involves the hydrazide's ability to react or interact in a way that generates a detectable signal, often fluorescence, upon a specific biological event, such as enzyme cleavage or binding. The presence of electron-withdrawing groups like chlorine and fluorine on the aromatic ring can modulate the probe's reactivity and spectral properties. Given these precedents, this compound represents a promising candidate for the development of novel chemical probes for various biochemical assays.

Role in the Synthesis of Functional Materials

The unique chemical structure of this compound and its precursors makes it a valuable component in the field of material science, particularly for creating advanced functional materials with specific electronic and physical properties.

In the design of materials for electronic applications, the introduction of halogen atoms, especially chlorine, into π-conjugated systems is a well-established strategy for tuning electronic properties. nih.gov Halogenation can lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), which is a key factor in developing n-type organic semiconductors—materials that conduct electrons. nih.govkaust.edu.sa These n-type materials are crucial for manufacturing low-cost and efficient organic electronic devices.

Research on related compounds highlights this potential:

Derivatives such as 2-chloro-N'-(5-chloro-2-hydroxybenzoyl)-4-fluorobenzohydrazide and 2-chloro-4-fluorobenzohydrazide are noted for their application as building blocks in the synthesis of functional materials for OLEDs and organic semiconductors. smolecule.com Their structure allows for incorporation into larger polymeric or molecular systems, enhancing properties like thermal stability and charge transport.

The presence of both chloro and fluoro groups in this compound makes it an attractive intermediate for creating novel organic semiconductors with tailored electron-accepting capabilities for use in Organic Field-Effect Transistors (OFETs) and OLEDs. nih.gov

A significant application has been demonstrated for the direct precursor of this compound, which is 5-chloro-2-fluorobenzoic acid. This precursor is instrumental in synthesizing advanced polymer electrolyte membranes (PEMs) for fuel cells. ossila.comrsc.org

The synthesis process involves a multi-step approach:

Acyl Chloride Formation: 5-Chloro-2-fluorobenzoic acid is first converted into its more reactive derivative, 5-chloro-2-fluorobenzoyl chloride, typically using thionyl chloride. ossila.comrsc.org This acyl chloride is the immediate precursor that would be reacted with hydrazine (B178648) to form this compound.

Monomer Synthesis: The resulting benzoyl chloride is used in a Friedel-Crafts reaction with anisole, followed by a nickel-mediated homocoupling reaction to create a new, complex monomer. ossila.comrsc.org

Polymerization: This monomer is then polymerized to form poly(phenylene ether)s (PPEs). rsc.org

Functionalization: The final polymer is sulfonated to introduce sulfonic acid groups, which are essential for proton transport. rsc.org

The resulting polymeric electrolyte membrane exhibits impressive high proton conductivity, reaching 8.60 × 10⁻³ S cm⁻¹ at 80 °C and 30% relative humidity, which is superior to some commercial standards like Nafion 117. ossila.comrsc.org This demonstrates the critical role of the 5-chloro-2-fluoro-substituted aromatic core in building robust and highly conductive membranes for next-generation energy applications.

Catalytic Applications in Organic Transformations

Benzohydrazide (B10538) derivatives are excellent ligands, capable of coordinating with various metal ions to form stable complexes. These metal complexes often exhibit significant catalytic activity in a range of organic reactions. The nitrogen and oxygen atoms of the hydrazide group act as donor sites, facilitating the formation of well-defined coordination geometries around the metal center.

While this compound itself has not been extensively reported as a catalyst, research on structurally similar compounds underscores its potential in this domain. Metal complexes derived from chloro-substituted benzohydrazides and related Schiff bases have been shown to be effective catalysts, particularly in oxidation reactions.

Research on Related Catalysts

Oxidovanadium(V) Complexes: A complex derived from N'-(5-Chloro-2-Hydroxybenzylidene)-3-Methylbenzohydrazide has been synthesized and shown to possess effective catalytic properties for the epoxidation of olefins. researchgate.net

VO(IV) and Mn(III) Complexes: In another study, a Schiff base ligand derived from 5-chloro-2-hydroxyacetophenone and carbohydrazide (B1668358) was used to prepare VO(IV) and Mn(III) complexes. These complexes were tested as catalysts in the epoxidation of styrene, demonstrating notable conversion rates. ajol.info

These findings suggest that this compound can serve as a valuable ligand for preparing novel metal complexes. The electronic effects of the chloro and fluoro substituents can influence the stability and reactivity of the resulting catalyst, potentially leading to enhanced performance and selectivity in various organic transformations, including oxidation and C-H bond functionalization reactions. researchgate.netajol.info

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-fluorobenzohydrazide, and how can reaction efficiency be monitored?

Answer:

- Synthesis Steps :

- Monitoring :

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

Answer :

- 1H/13C NMR :

- FT-IR : Analyze N-H stretches (~3200–3300 cm⁻¹) and C=O (~1650 cm⁻¹).

- HRMS : Verify the molecular ion ([M+H]⁺) against theoretical exact mass (C₇H₅ClFN₂O requires 187.01 g/mol) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields, and what factors influence reaction scalability?

Answer :

- Optimization Strategies :

- Stoichiometry : Use 1.5–2.0 equivalents of hydrazine to drive the reaction to completion .

- Solvent : Ethanol improves solubility of intermediates compared to THF, but may require longer reaction times .

- Temperature Control : Maintain 0–5°C during acid chloride formation to minimize side reactions (e.g., hydrolysis) .

- Scalability Challenges :

Q. What strategies resolve discrepancies in observed vs. predicted NMR chemical shifts for this compound derivatives?

Answer :

- Computational Modeling :

- Perform DFT calculations (B3LYP/6-31G*) to predict chemical shifts. Compare with experimental data to assign signals .

- Solvent Effects :

- Advanced NMR Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1H-1H and 1H-13C couplings .

Q. How can this compound be utilized in medicinal chemistry for designing bioactive analogs?

Answer :

- Applications :

- Pharmacophore Modification : Introduce substituents (e.g., methyl, nitro) to the benzohydrazide core to enhance binding to target enzymes/receptors .

- Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to study antimicrobial or anticancer activity .

- Biological Assays :

- Test analogs against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays) with appropriate controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.